4-fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride
Overview
Description
4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride: is an organic compound with the molecular formula C7H3ClF4O2S and a molecular weight of 262.61 g/mol . It is a fluorinated building block used in various chemical syntheses. The compound is known for its high reactivity due to the presence of both fluorine and sulfonyl chloride groups, making it a valuable intermediate in organic synthesis .
Mechanism of Action
Target of Action
It’s known that sulfonyl chlorides are generally used as intermediates in organic synthesis due to their reactivity towards amines and alcohols .
Mode of Action
4-Fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride is an organic compound that can participate in various chemical reactions. It can be used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole via palladium-catalyzed desulfitative arylation of thiophenes and pyrroles .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reactions it’s involved in and the compounds it interacts with .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other reactive substances . It should be stored under inert gas at 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride typically involves the sulfonylation of 4-fluoro-2-(trifluoromethyl)benzene. This can be achieved using chlorosulfonic acid (ClSO3H) or sulfur trioxide (SO3) in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions: 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or phenols.
Scientific Research Applications
Chemistry: 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride is used as a building block in the synthesis of various fluorinated organic compounds. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals .
Biology and Medicine: In medicinal chemistry, the compound is used to introduce sulfonyl fluoride groups into drug molecules, enhancing their biological activity and stability. It is also used in the synthesis of enzyme inhibitors and other bioactive molecules .
Industry: The compound is employed in the production of advanced materials, including polymers and coatings, where its fluorinated structure imparts unique properties such as chemical resistance and thermal stability .
Comparison with Similar Compounds
- 4-(trifluoromethyl)benzenesulfonyl chloride
- 2-chloro-4-(trifluoromethyl)benzenesulfonyl chloride
- 4-bromo-2-(trifluoromethyl)benzenesulfonyl chloride
- 2-amino-4-(trifluoromethyl)benzenesulfonyl chloride
Uniqueness: 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride is unique due to the presence of both fluorine and sulfonyl chloride groups, which impart high reactivity and versatility in chemical synthesis. The fluorine atoms enhance the compound’s stability and lipophilicity, making it valuable in the development of pharmaceuticals and advanced materials .
Biological Activity
4-Fluoro-2-(trifluoromethyl)benzenesulfonyl chloride is a highly reactive sulfonyl chloride compound utilized in various chemical syntheses. Its unique structure, characterized by the presence of fluorine atoms, imparts significant biological activity, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and applications in research and industry.
- Chemical Formula : CHClFOS
- CAS Number : 176225-09-5
- Molecular Weight : 256.61 g/mol
- Solubility : Soluble in methanol; exhibits stability under inert conditions.
The biological activity of this compound primarily arises from its ability to act as an electrophile due to the sulfonyl chloride group. This group readily reacts with nucleophiles, leading to the formation of sulfonamides and other derivatives. The trifluoromethyl group enhances the electrophilicity, making it a potent reagent in organic synthesis.
Types of Reactions:
- Nucleophilic Substitution : Reacts with amines, alcohols, and thiols to form sulfonamides and sulfonates.
- Oxidation and Reduction : Although less common, it can participate in redox reactions under specific conditions.
Medicinal Chemistry
This compound is employed in the synthesis of various bioactive compounds, including enzyme inhibitors and pharmaceuticals. The introduction of sulfonyl fluoride groups into drug molecules enhances their biological activity and stability. For example, it has been used to synthesize compounds with significant antibacterial properties against Gram-positive bacteria.
Case Study: Antibacterial Activity
Recent studies have demonstrated that derivatives of benzenesulfonates exhibit potent activity against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.39 to 3.12 mg/L, indicating their potential as antibacterial agents. Notably, these compounds showed low cytotoxicity against human lung fibroblasts (MRC-5), with IC values exceeding 12.3 mg/L .
Research Findings
Compound | MIC (mg/L) | Target Bacteria | Cytotoxicity (IC) |
---|---|---|---|
This compound derivative | 0.39–3.12 | MSSA, MRSA | >12.3 |
Environmental Factors Influencing Activity
The efficacy of this compound is influenced by environmental conditions such as temperature, pH, and the presence of other reactive substances. These factors can affect the stability and reactivity of the compound during synthesis and application.
Properties
IUPAC Name |
4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4O2S/c8-15(13,14)6-2-1-4(9)3-5(6)7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMYEVQPXWKFQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372132 | |
Record name | 4-fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176225-09-5 | |
Record name | 4-fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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